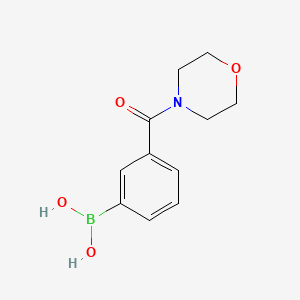

3-(Morpholine-4-carbonyl)phenylboronic acid

CAS No.: 723281-55-8

Cat. No.: VC3727997

Molecular Formula: C11H14BNO4

Molecular Weight: 235.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 723281-55-8 |

|---|---|

| Molecular Formula | C11H14BNO4 |

| Molecular Weight | 235.05 g/mol |

| IUPAC Name | [3-(morpholine-4-carbonyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H14BNO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 |

| Standard InChI Key | DRZFURCXDFRZNR-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O |

Introduction

Chemical Identity and Structure

3-(Morpholine-4-carbonyl)phenylboronic acid consists of three primary structural components: a phenyl ring serving as the central scaffold, a boronic acid group (-B(OH)₂) directly attached to the phenyl ring, and a morpholine-4-carbonyl group at the meta position (C3). The morpholine component is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, connected to the phenyl ring via a carbonyl linkage. This particular arrangement of functional groups contributes to the compound's distinctive chemical and biological properties.

While specific data on 3-(Morpholine-4-carbonyl)phenylboronic acid is limited in the search results, valuable insights can be derived from structurally similar compounds such as (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid and 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, which feature additional halogen substituents.

Basic Identifiers

The compound can be characterized by the following identifiers:

-

Chemical Formula: C₁₁H₁₄BNO₄

-

Molecular Weight: Approximately 235 g/mol

-

IUPAC Name: [3-(morpholine-4-carbonyl)phenyl]boronic acid

Physical and Chemical Properties

Physical Properties

Based on structural analogs, 3-(Morpholine-4-carbonyl)phenylboronic acid likely exhibits the following physical properties:

Chemical Properties

The reactivity profile of 3-(Morpholine-4-carbonyl)phenylboronic acid is influenced by both the boronic acid functionality and the morpholine-4-carbonyl substituent:

The boronic acid group functions as a Lewis acid, capable of forming reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant for its potential enzyme inhibitory activities and applications in cross-coupling reactions. The morpholine-4-carbonyl group influences the electron density of the aromatic ring, potentially affecting the reactivity of the boronic acid moiety through electronic effects.

The compound likely exhibits pH-dependent behavior due to the acid-base properties of the boronic acid group, with pKa values typically in the range of 8-10 for arylboronic acids. This pH sensitivity allows for controlled reactivity in various applications, from synthetic chemistry to biological systems.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-(Morpholine-4-carbonyl)phenylboronic acid can be approached through several strategies based on methods used for structurally similar compounds:

From 3-Bromobenzoic Acid

This multi-step synthesis begins with a readily available precursor:

-

Conversion of 3-bromobenzoic acid to the corresponding acid chloride using thionyl chloride

-

Reaction with morpholine to form 3-bromo-N-morpholinobenzoyl amide

-

Borylation of the aryl bromide via:

-

Lithium-halogen exchange followed by treatment with a boron source (e.g., trimethyl borate)

-

Subsequent hydrolysis to obtain the free boronic acid

-

Palladium-Catalyzed Borylation

An alternative and potentially more efficient approach involves palladium-catalyzed borylation:

-

Starting with 3-bromo-N-morpholinobenzoyl amide

-

Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in a suitable solvent

-

Hydrolysis of the resulting pinacol ester to obtain the free boronic acid

This approach is analogous to synthetic methods documented for related compounds in the search results .

Purification Methods

Purification of 3-(Morpholine-4-carbonyl)phenylboronic acid typically involves:

-

Recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

-

Column chromatography using silica gel with optimized eluent systems

-

Conversion to a more stable derivative (e.g., pinacol ester) for purification, followed by hydrolysis to regenerate the free boronic acid

Spectroscopic Characteristics

The structural confirmation and purity assessment of 3-(Morpholine-4-carbonyl)phenylboronic acid rely on various spectroscopic techniques:

¹H NMR

Expected signals include:

-

Aromatic protons (δ 7.0-8.5 ppm) with characteristic coupling patterns

-

Morpholine protons (δ 3.2-4.0 ppm) appearing as multiplets

-

Broad signal for boronic acid -OH groups (δ 4.5-8.5 ppm, variable depending on concentration and solvent)

¹³C NMR

Key signals would include:

-

Aromatic carbon signals (δ 125-140 ppm)

-

Carbonyl carbon (δ ~170 ppm)

-

Morpholine carbon signals (δ 40-70 ppm)

¹¹B NMR

A characteristic signal for the boronic acid group would appear at approximately δ 25-35 ppm.

Infrared (IR) Spectroscopy

Characteristic absorption bands would include:

-

B-O stretching (~1350 cm⁻¹)

-

C=O stretching (~1650 cm⁻¹)

-

C-N stretching (~1100-1200 cm⁻¹)

-

O-H stretching from the boronic acid group (broad band at ~3200-3500 cm⁻¹)

Biological Activity and Applications

Enzyme Inhibition Properties

The boronic acid moiety can form reversible covalent bonds with nucleophilic residues in enzyme active sites, particularly with serine residues in serine proteases. This mechanism underlies the potential of the compound as an enzyme inhibitor with applications in various therapeutic areas.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 3-(Morpholine-4-carbonyl)phenylboronic acid exhibit potent anticancer activities. Various arylboronic acids have shown selective inhibition against cancer cell lines while demonstrating minimal toxicity toward normal cells. The mechanism may involve proteasome inhibition or interference with other critical cellular processes.

Anti-inflammatory Properties

Through enzyme inhibition mechanisms, particularly those targeting proteases involved in inflammatory cascades, the compound may possess anti-inflammatory properties. The morpholine-4-carbonyl group could potentially enhance binding affinity to specific targets involved in inflammation.

Synthetic Applications

3-(Morpholine-4-carbonyl)phenylboronic acid serves as a valuable building block in organic synthesis:

Cross-Coupling Reactions

The compound is particularly useful in Suzuki-Miyaura coupling reactions, where it can react with aryl halides or pseudohalides to form new carbon-carbon bonds. This application is essential for constructing complex molecular frameworks in pharmaceutical development and materials science.

Medicinal Chemistry

As a functionalized building block, the compound enables the incorporation of both the morpholine moiety (which can enhance solubility and bioavailability) and the reactive boronic acid group into molecular designs. This dual functionality makes it valuable in medicinal chemistry for developing compounds with specific pharmacokinetic and pharmacodynamic properties.

Comparison with Structural Analogs

Halogenated Derivatives

The properties of 3-(Morpholine-4-carbonyl)phenylboronic acid can be compared with its halogenated analogs to understand the effects of substitution patterns:

The halogen substituents in these analogs influence electronic properties, lipophilicity, and metabolic stability, which can be critical considerations in medicinal chemistry applications.

Positional Isomers

The position of the morpholine-4-carbonyl group relative to the boronic acid significantly affects the compound's properties:

-

3-(Morpholine-4-carbonyl)phenylboronic acid (meta substitution) likely exhibits moderate electronic effects on the boronic acid group

-

4-(Morpholine-4-carbonyl)phenylboronic acid (para substitution) would have a more direct electronic influence on the boronic acid reactivity due to resonance effects

-

2-(Morpholine-4-carbonyl)phenylboronic acid (ortho substitution) might exhibit steric hindrance affecting both reactivity and stability

Functional Group Variations

Comparison with compounds containing different functional groups instead of the morpholine-4-carbonyl moiety provides insights into structure-activity relationships:

| Functional Group Variation | Expected Effect |

|---|---|

| Simple carboxylic acid (-COOH) | Increased acidity; decreased solubility in non-polar solvents |

| Ester (-COOR) | Reduced hydrogen-bonding capability; increased lipophilicity |

| Simple amide (-CONH₂) | Enhanced hydrogen-bonding capability; decreased lipophilicity compared to morpholine derivative |

Research Applications

Medicinal Chemistry

3-(Morpholine-4-carbonyl)phenylboronic acid serves as an important scaffold in drug discovery:

-

As a core structure for developing protease inhibitors, particularly those targeting serine proteases

-

In the design of potential anticancer agents, following the precedent of boron-containing compounds like bortezomib

-

As a pharmacophore in compounds targeting enzymes or receptors that interact with boronic acids

Materials Science

The compound has potential applications in materials science:

-

Development of boron-containing polymers with unique properties

-

Creation of sensors for detecting diols, including carbohydrates and other biologically relevant molecules

-

Design of self-healing materials based on reversible boronic ester formation

Chemical Biology

In chemical biology, the compound can serve as:

-

A probe for studying protein-ligand interactions

-

A tool for developing activity-based protein profiling methods

-

A building block for synthesizing more complex boron-containing molecules with specific biological targeting capabilities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume